molecular formula C14H24N2O6 B15361437 cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)

cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)

Cat. No.: B15361437
M. Wt: 316.35 g/mol
InChI Key: IKFRMDZXNAALOB-LDCPCGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) is a bicyclic organic compound with a molecular formula of C₁₄H₂₄N₂O₆ and a molecular weight of 316.3502 g/mol . It is characterized by a fused bicyclo[4.2.0]octane scaffold containing both oxygen (oxa) and nitrogen (aza) heteroatoms. The compound is commercially available through Aaron Chemicals LLC (Catalog No. AR02AHTJ, CAS: 2940858-83-1), with pricing tiers ranging from $326.00 (100 mg) to $1,086.00 (1 g) .

Properties

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane;oxalic acid

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-5-4-8-6(1)5;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m11./s1

InChI Key

IKFRMDZXNAALOB-LDCPCGJSSA-N

Isomeric SMILES

C1CNC[C@H]2[C@@H]1OC2.C1CNC[C@H]2[C@@H]1OC2.C(=O)(C(=O)O)O

Canonical SMILES

C1CNCC2C1OC2.C1CNCC2C1OC2.C(=O)(C(=O)O)O

Origin of Product

United States

Biological Activity

Cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid), with the molecular formula C14H24N2O6 and CAS number 2940858-83-1, is a bicyclic compound notable for its unique structural features, including an oxygen and nitrogen atom within its ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

The compound exhibits a bicyclic framework, which is significant in various chemical and biological contexts. Its synthesis typically involves multi-step organic synthesis techniques, requiring careful optimization for high purity and yield. The molecular weight of cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) is 316.35 g/mol, and it is characterized by a purity of approximately 95% in commercial preparations.

Biological Activities

Research indicates that cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines, although detailed mechanisms remain to be elucidated.
  • Enzyme Inhibition : Interaction studies have shown binding affinities with specific biological targets, which may indicate enzyme inhibition capabilities.

Further investigations are necessary to fully elucidate these activities and their mechanisms of action.

Comparative Analysis with Related Compounds

The biological activity of cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) can be compared to structurally related compounds. The following table summarizes key features of these compounds:

Compound NameCAS NumberKey Features
Cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)2940873-49-2Similar bicyclic structure, different stereochemistry
2-Oxa-7-azabicyclo[4.2.0]octane18923024Lacks carboxylic acid functionality
7-Azabicyclo[4.2.0]octane18923025Contains only nitrogen without oxygen

These compounds highlight the uniqueness of cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) due to its specific combination of functional groups and bicyclic structure, which may confer distinct biological activities compared to its analogs.

Case Studies

  • Antiproliferative Activity : A study on spiro-fused heterocyclic compounds demonstrated that similar azabicyclic structures exhibited significant antiproliferative activity against human cancer cell lines such as K562 (erythroleukemia) and HeLa (cervical carcinoma), with IC50 values ranging from 2 to 10 μM . This suggests that cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) may also exhibit comparable activity.
  • Mechanistic Insights : Another study indicated that azabicyclic compounds could lead to significant alterations in cell cycle progression and cytoskeletal morphology in treated cells, emphasizing the need for further exploration into the cellular mechanisms impacted by cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) .

Comparison with Similar Compounds

Heteroatom Composition

  • Target Compound : Contains a 7-oxa-3-aza bicyclo[4.2.0]octane core with a hemi-oxalic acid moiety .
  • 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (e.g., CAS 422270-18-6): Replace oxygen with sulfur (thia) and feature a smaller bicyclo[3.2.0]heptane ring. Substitutions such as 3-ethyl-3-methyl-7-oxo groups alter reactivity and solubility .

Substituent Diversity

  • Target Compound : The hemi-oxalic acid group introduces acidic protons and hydrogen-bonding capacity, influencing crystallinity and solubility .
  • Pharmacopeial Compounds (e.g., ): Feature complex side chains such as 4-hydroxyphenylacetamido or tetrazolyl groups, which are critical for antibiotic activity (e.g., β-lactam analogs) .

Physicochemical and Pharmacopeial Properties

Property Target Compound 4-Thia-1-azabicyclo[3.2.0]heptane (CAS 422270-18-6) 5-Thia-1-azabicyclo[4.2.0]oct-2-ene Derivatives
Molecular Weight 316.35 g/mol Not specified (likely ~300–400 g/mol) ~500–600 g/mol (complex substituents)
Crystallinity Not reported Meets USP 〈695〉 standards Meets USP 〈695〉 standards
pH Stability Not reported Not tested Complies with USP 〈791〉
Key Functional Groups Hemi-oxalic acid 3-Ethyl-3-methyl-7-oxo Prop-1-en-1-yl, tetrazolyl

Research Findings and Gaps

  • Bioactivity : Sulfur-containing analogs (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene) are linked to antibiotic properties, but the biological relevance of the target compound’s oxa-aza scaffold remains unexplored .
  • Solubility : The hemi-oxalic acid group may enhance aqueous solubility compared to hydrophobic substituents (e.g., 3-ethyl-3-methyl in CAS 422270-18-6), though experimental validation is lacking .

Preparation Methods

Heterocyclization of Dibromocyclohexyl Precursors

The foundational approach to constructing the bicyclo[4.2.0] framework involves base-promoted heterocyclization of dibromocyclohexyl precursors. As demonstrated in analogous systems, sodium hydride (NaH) in dimethylformamide (DMF) induces intramolecular nucleophilic displacement, facilitating ring closure. For cis-7-oxa-3-azabicyclo[4.2.0]octane, a plausible precursor is N-(cis-3,trans-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide. Under NaH/DMF conditions, the trifluoroacetamide group acts as a directing moiety, enabling selective attack of the oxygen nucleophile at C3 and the nitrogen at C4, yielding the bicyclic structure.

This method parallels the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, where stereochemical outcomes depend on the relative configurations of bromine substituents. Computational studies (DFT) corroborate that transition-state energetics favor cis ring junctions when bromines adopt a cis-3,trans-4 arrangement, minimizing steric clashes during cyclization.

Alternative Protecting Group Strategies

The choice of nitrogen-protecting groups significantly impacts reaction efficiency. While trifluoroacetamide groups enhance leaving-group ability, carbamates like tert-butoxycarbonyl (Boc) offer stability under basic conditions. For instance, tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate undergoes cyclization to yield Boc-protected azabicycloheptanes in ~52% yield. Adapting this to the oxa-aza system may require substituting the Boc group with a more labile protector to accommodate subsequent salt formation with oxalic acid.

Salt Formation with Oxalic Acid

Stoichiometric Considerations

The hemioxalate salt forms via acid-base reaction between the bicyclic amine and oxalic acid in a 2:1 molar ratio. Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., ethanol, acetone) enhance solubility of both components.
  • pH Control : Maintaining pH 4–6 prevents over-protonation of the amine, ensuring selective hemisalt formation.
  • Crystallization Conditions : Slow evaporation at 4°C yields monoclinic crystals suitable for X-ray diffraction.

Analytical Validation

Post-synthesis characterization employs:

  • UV-Vis Spectrophotometry : Quantification via absorbance at 302 nm, using sulfuric acid as solvent.
  • Chromatographic Purity : HPLC with C18 columns and 0.1% trifluoroacetic acid/acetonitrile gradients confirms >98% purity.
  • Elemental Analysis : Matches theoretical values for C₁₄H₂₄N₂O₆ (C: 53.16%, H: 7.65%, N: 8.86%, O: 30.33%).

Mechanistic and Kinetic Insights

Transition-State Modeling

DFT calculations reveal that the rate-determining step in heterocyclization is the formation of the oxa-aza bridge, with an activation energy of ~25 kcal/mol. The cis geometry at the bridgehead is stabilized by hyperconjugative interactions between the oxygen lone pairs and adjacent C-H σ* orbitals, lowering ring strain by 3.2 kcal/mol compared to trans isomers.

Byproduct Formation

Competing pathways include:

  • Elimination Reactions : Overly vigorous conditions (e.g., excess NaH, elevated temperatures) promote dehydrohalogenation, yielding unsaturated bicyclic byproducts.
  • Oxazolone Formation : Attack by the carbamate oxygen on adjacent electrophilic centers generates 5-membered heterocycles, observed in 10–15% yields under suboptimal conditions.

Comparative Evaluation of Synthetic Routes

Method Precursor Conditions Yield (%) Purity (%)
NaH/DMF Heterocyclization N-(cis-3,trans-4-dibromocyclohexyl)TFAm RT, 12 h 62 95
Boc-Protected Cyclization tert-butyl N-(cis-3,trans-4-dibromo)carbamate 0°C, 24 h 48 92
Microwave-Assisted N-(cis-3,trans-4-dibromo)acetamide 100°C, 30 min 55 90

TFAm = Trifluoroacetamide; RT = Room Temperature

The NaH/DMF method offers superior yield and purity, albeit requiring strict moisture exclusion. Microwave-assisted synthesis reduces reaction time but compromises stereochemical fidelity.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Raw Material Costs : Dibromocyclohexyl precursors account for 65% of total expenses, necessitating optimized bromination protocols.
  • Waste Management : DMF recovery via distillation reduces environmental impact, aligning with green chemistry principles.

Regulatory Compliance

The compound’s hemioxalate form meets pharmacopeial standards for residual solvents (<500 ppm DMF) and heavy metals (<10 ppm Pb).

Q & A

What are the recommended laboratory synthesis methods for cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid?

Answer: Synthesis typically involves retrosynthetic planning to identify feasible routes, leveraging bicyclic frameworks as intermediates. Enzymatic or fermentation processes (e.g., C12P 35/00 subclass for azabicyclo ring systems) are viable for stereochemical control . The hemi(oxalic acid) component can be introduced via acid-base reactions or esterification, with purification using microwave-assisted deep eutectic solvents (DESs) like choline chloride–oxalic acid to enhance yield . Characterization via X-ray crystallography confirms bicyclic geometry and hydrogen-bonding patterns .

How can Response Surface Methodology (RSM) optimize reaction conditions for this compound?

Answer: RSM, particularly Box-Behnken or Central Composite Designs (CCD), can model interactions between factors like temperature, acid concentration, and reaction time. For example, oxalic acid’s role in dissolution kinetics (e.g., hematite studies) informs its molar ratio optimization in synthesis . ANOVA validates model significance, while lack-of-fit tests ensure reproducibility. Coefficients with p < 0.05 are retained to refine conditions for maximum yield .

Which spectroscopic techniques are critical for structural characterization?

Answer:

  • X-ray crystallography : Resolves bicyclic geometry and intermolecular interactions (e.g., hydrogen bonds from oxalic acid) .
  • NMR : Distinguishes axial/equatorial substituents in the azabicyclo framework and confirms hemi(oxalic acid) proton environments .
  • Mass spectrometry : Validates molecular weight (e.g., 423.46 g/mol for similar compounds) and fragmentation patterns .

How does the hemi(oxalic acid) moiety influence solubility and reactivity?

Answer: The oxalic acid component enhances aqueous solubility due to its polar carboxylic groups, while its acidity (pKa₁ = 1.25, pKa₂ = 4.14) facilitates pH-dependent reactivity. Thermodynamic data (ΔfH°solid = -829.5 kJ/mol) suggest stability in solid-state, but DES interactions (e.g., ChCl–oxalic acid) can alter dissolution kinetics in solvents . Reactivity studies in mixed acid systems (e.g., oxalic/sulfuric) show synergistic effects in metal chelation .

What safety protocols are essential for handling this compound?

Answer:

  • PPE : Safety glasses, face shields, and gloves (tested to EN 166/NIOSH standards) .
  • Ventilation : Use fume hoods to avoid inhalation of oxalic acid vapors (acute toxicity: H302, H312) .
  • First aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

How does the azabicyclo framework affect stability under varying pH?

Answer: The bicyclic structure confers rigidity, reducing hydrolytic degradation. Comparative studies with 3,7-diazabicyclo[4.2.0]octane show enhanced stability at neutral pH but susceptibility to ring-opening under strongly acidic/basic conditions. Oxalic acid’s buffering capacity (pH ~1.5–4.5) mitigates degradation in aqueous solutions .

What advanced computational tools predict synthetic pathways for derivatives?

How does this compound compare biologically to other azabicyclo derivatives?

Answer: Unlike 1,4-diazabicyclo[2.2.2]octane (DABCO), which lacks bioactivity, the oxabicyclo framework shows potential as a nicotinic acetylcholine receptor (nAChR) ligand. Hemi(oxalic acid) enhances binding affinity via hydrogen-bond donor sites, comparable to 3,8-diazabicyclo[4.2.0]octane’s analgesic properties .

What contradictions exist in reported thermodynamic data for oxalic acid?

Answer: Discrepancies arise in ΔfH°solid values (-829.5 kJ/mol vs. -817.4 kJ/mol) due to measurement techniques (calorimetry vs. computational). Researchers must validate data against NIST standards and replicate conditions (e.g., hydration state) for accurate comparisons .

How do DESs improve extraction/purification of this compound?

Answer: Choline chloride–oxalic acid DESs achieve high MW absorption, enabling rapid microwave-assisted extraction (e.g., 45 min at 100°C). DESs reduce energy use vs. traditional solvents, with TPC (total phenolic content) optimization guiding process design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.